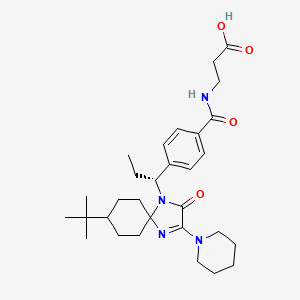

Spiroimidazolone derivative 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H44N4O4 |

|---|---|

Molecular Weight |

524.7 g/mol |

IUPAC Name |

3-[[4-[(1R)-1-(8-tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H44N4O4/c1-5-24(21-9-11-22(12-10-21)27(37)31-18-15-25(35)36)34-28(38)26(33-19-7-6-8-20-33)32-30(34)16-13-23(14-17-30)29(2,3)4/h9-12,23-24H,5-8,13-20H2,1-4H3,(H,31,37)(H,35,36)/t23?,24-,30?/m1/s1 |

InChI Key |

RSTWUMARZLVIKV-OLYGOTPTSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4 |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4 |

Origin of Product |

United States |

Synthetic Methodologies for Spiroimidazolone Derivatives

General Principles of Spiroimidazolone Core Construction

The formation of the spiroimidazolone core is centered around the construction of the imidazolone (B8795221) ring fused to a carbocyclic ring at a spiro center. Key strategies include cyclization reactions, multicomponent reactions, and base-mediated ring closures, each offering distinct advantages in terms of efficiency and substrate scope.

Cyclization Reactions for Spiroimidazolone Ring Formation

Cyclization reactions are a fundamental approach to forming the imidazolone ring of the spiro-system. A common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, hereafter referred to as Spiroimidazolone derivative 3 , can be achieved through the cyclization of an N-substituted amino acid derivative. mdpi.com

This process often involves the formation of an amide bond followed by an intramolecular nucleophilic attack to close the ring. The choice of cyclizing agent and reaction conditions is crucial for achieving high yields and purity. For example, the use of sodium hydride in an appropriate solvent can facilitate the deprotonation of a precursor, initiating the ring-closing step. mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like spiroimidazolones in a single step from three or more starting materials. researchgate.net The Ugi reaction, a well-known MCR, is particularly suited for generating a diverse range of spiroimidazolone derivatives. researchgate.netnih.gov This strategy offers high atom economy and procedural simplicity, making it an attractive method for building libraries of these compounds. researchgate.netnih.gov

In the context of spiroimidazolone synthesis, an MCR could involve the reaction of an amino acid, a ketone or aldehyde, an isocyanide, and a carboxylic acid. The resulting Ugi adduct can then undergo a post-condensation cyclization to yield the final spiroimidazolone product. researchgate.net

Base-Mediated Ring Closure Approaches

Base-mediated ring closure is a widely used method for the synthesis of imidazolones, including spiro-derivatives. This approach typically involves the use of a strong base to deprotonate a precursor molecule, which then undergoes an intramolecular cyclization. In the synthesis of Spiroimidazolone derivative 3 , sodium hydride is employed as the base to facilitate the ring closure of a precursor in dry dimethylformamide (DMF). mdpi.com

The choice of base is critical and depends on the acidity of the proton to be removed and the stability of the starting materials and products to the reaction conditions. Other bases such as potassium carbonate or sodium methoxide (B1231860) can also be used depending on the specific synthetic route.

| Reactants | Product | Reaction Type | Yield (%) |

| Precursor of Derivative 3, Sodium Hydride | Spiroimidazolone derivative 3 | Base-Mediated Ring Closure | High |

Michael Condensation Pathways

While not explicitly detailed in the synthesis of Spiroimidazolone derivative 3 , Michael condensation represents a potential pathway for the formation of precursors to spiroimidazolones. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The resulting adduct can then be further elaborated and cyclized to form the spiroimidazolone core.

Advanced Synthetic Transformations in Spiroimidazolone Derivative Synthesis

Beyond the initial construction of the spiroimidazolone core, advanced synthetic transformations can be employed to further functionalize the molecule. These transformations can introduce key structural features that may be important for the biological activity of the final compound.

Electrophilic Trapping of Carbanion Intermediates

The synthesis of C2-functionalized 4,4-disubstituted imidazolones can be achieved through a modular one-pot approach that involves the trapping of a lithiated intermediate with a range of electrophiles. thieme-connect.com This method begins with a base-mediated cyclization of α,α-disubstituted isocyanoamides. The resulting lithiated spiroimidazolone intermediate can then be reacted with various electrophiles, such as carbonyl compounds, activated carboxylic acids, or disulfides, to introduce substituents at the C2 position. thieme-connect.com The choice of base is crucial, with n-butyllithium (n-BuLi) being particularly effective. thieme-connect.com

This strategy allows for the late-stage diversification of the spiroimidazolone scaffold, providing access to a wide range of derivatives from a common intermediate.

| Intermediate | Electrophile | Product |

| Lithiated Spiroimidazolone | Carbonyl Compound | C2-Alkylated Spiroimidazolone |

| Lithiated Spiroimidazolone | Activated Carboxylic Acid | C2-Acylated Spiroimidazolone |

| Lithiated Spiroimidazolone | Disulfide | C2-Thioalkylated Spiroimidazolone |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling joins organoboron compounds with organic halides or triflates, while the Sonogashira coupling facilitates the reaction between terminal alkynes and aryl or vinyl halides. organic-chemistry.org

These reactions are invaluable for synthesizing complex molecular scaffolds. researchgate.netmdpi.com For instance, the Suzuki-Miyaura reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and use of readily available and less toxic boronic acid reagents. nih.gov The Sonogashira reaction is a powerful method for accessing arylalkynes and conjugated enynes, which are important structures in many bioactive molecules. organic-chemistry.org The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, base, and solvent system. researchgate.net

However, the direct application of Suzuki or Sonogashira reactions for the primary construction of the spirocyclic core of spiroimidazolone derivatives is not widely documented in the scientific literature. These methods are more commonly employed to synthesize complex precursors that may subsequently undergo a separate spirocyclization step, or to functionalize a pre-existing heterocyclic scaffold.

Oxidative Dehydrogenation and Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the stereocontrolled synthesis of cyclic and spirocyclic systems. libretexts.orgnih.govnih.gov Among these, the [4+2]-cycloaddition, or Diels-Alder reaction, has been successfully applied to the synthesis of spiro-derivatives containing the imidazolone (hydantoin) core. mdpi.com

In this approach, 5-methylidene-hydantoins or their thio-analogs act as dienophiles, reacting with various 1,3-dienes to form the spirocyclic framework. Research has shown that these reactions proceed with high regio- and stereoselectivity. mdpi.com For example, reactions involving cyclic dienes like cyclopentadiene (B3395910) often yield exo-isomers, while reactions with acyclic dienes such as isoprene (B109036) favor the formation of the less sterically hindered product. mdpi.com While some reactions proceed simply upon heating, others require catalysis by a Lewis acid (e.g., ZnI₂) to achieve good yields, particularly with less reactive dienes. mdpi.com

The table below summarizes the results of [4+2]-cycloaddition reactions between various 5-methylidene-2-thiohydantoins and 1,3-dienes. mdpi.com

| Diene | Dienophile (Substituent) | Catalyst | Yield (%) |

| Cyclopentadiene | 1,3-dimethyl | None | 92 |

| Cyclohexadiene | 1,3-dimethyl | ZnI₂ | 87 |

| 2,3-Dimethylbutadiene | 1,3-dimethyl | ZnI₂ | 85 |

| Isoprene | 1,3-dimethyl | ZnI₂ | 78 |

Related to this category, oxidative cyclization represents another strategy for forming heterocyclic rings. For instance, metal-free oxidative C-N coupling of N'-aryl urea (B33335) compounds using hypervalent iodine catalysis has been developed for the synthesis of benzimidazolinones. mdpi.com Similarly, oxidative dearomatizing cyclization is a known method for producing other spiro-heterocycles like spirooxazolines. hud.ac.uklookchem.com

Domino Annulation Protocols

Domino, or cascade, reactions allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. This approach enhances synthetic efficiency by reducing waste and saving time. While domino annulation protocols are a powerful strategy in organic synthesis, their specific application for the direct construction of the spiroimidazolone core is not extensively documented in the surveyed scientific literature.

Environmentally Conscious Synthetic Approaches

Aqua/Mechanochemical Mediated Synthesis Protocols

In recent years, green chemistry principles have driven the development of environmentally benign synthetic methods. Aqueous-mediated synthesis and mechanochemistry (reactions conducted by grinding or milling, often solvent-free) are prominent examples of such approaches. mdpi.com These techniques can lead to faster reactions, simplified workup procedures, and higher yields compared to traditional solvent-based methods. mdpi.comnih.gov

Mechanochemical synthesis, in particular, offers a solvent-free alternative that is highly efficient. rsc.orgrsc.org For example, the synthesis of spiro[indole–pyrrolidine] derivatives has been achieved in excellent yields through the high-speed vibration milling of reactants in an agate jar, sometimes with a catalytic amount of a liquid grinding agent. mdpi.com This method is characterized by short reaction times (often 15-30 minutes), ambient temperature conditions, and experimental simplicity. mdpi.com

While this specific example does not produce a spiroimidazolone, the methodology demonstrates a powerful and environmentally conscious strategy that is highly applicable to the synthesis of diverse spirocyclic systems, including spiroimidazolone derivatives.

Stereoselective Synthesis of Spiroimidazolone Derivatives

Diastereoselective Synthesis Techniques

The creation of a spirocenter generates a quaternary carbon atom that is often chiral. Therefore, controlling the stereochemistry of this center is a critical aspect of synthesizing spiro-compounds. Diastereoselective synthesis aims to produce one diastereomer preferentially over others.

Cycloaddition reactions are a primary tool for achieving high diastereoselectivity in spirocycle synthesis. sctunisie.orgresearchgate.net The facial selectivity of the approach of the reactants is governed by steric and electronic factors, leading to the preferential formation of a specific stereoisomer.

As previously discussed in section 2.2.3, the [4+2]-cycloaddition reactions of 5-methylidene-hydantoins with cyclic dienes proceed stereoselectively, yielding predominantly the exo-isomers. mdpi.com This demonstrates a direct method for the diastereoselective synthesis of spiroimidazolone derivatives. Similarly, 1,3-dipolar cycloaddition reactions have been shown to be highly regio- and diastereoselective in the synthesis of other spiro-heterocycles, such as spiroisoxazolines. sctunisie.orgresearchgate.net In these cases, the 1,3-dipole attacks the dipolarophile from the sterically less hindered face, resulting in the exclusive formation of a single diastereomer. sctunisie.org

Reaction Mechanisms and Mechanistic Investigations in Spiroimidazolone Chemistry

Elucidation of Spiroimidazolone Formation Pathways

The construction of the spiroimidazolone core can be achieved through several synthetic strategies, each with a distinct mechanistic pathway. The elucidation of these pathways is fundamental to controlling reaction outcomes and optimizing synthesis protocols. fiveable.me

Key formation pathways include:

Intramolecular Cyclization: This is a common strategy for forming the spiroimidazolone ring. google.com For instance, the thio acid-mediated reaction of 2-azidotetrahydrobenzimidazoles proceeds as expected to yield the corresponding amides; however, when applied to spiro 2-azidoimidazolones, the reaction pathway shifts to form spiro thiohydantoins instead of the anticipated amide product. sci-hub.se This highlights how subtle changes in the substrate can dramatically alter the reaction pathway.

Multicomponent Reactions (MCRs): These reactions assemble complex molecules like spiroimidazolones in a single step from multiple starting materials. The synthesis of polyfunctionalized pyrido[2,3-b]indoles can be achieved via a base-catalyzed multicomponent reaction with high regiocontrol. mdpi.com Catalysis is often essential in MCRs to select for a specific reaction route among several possibilities. mdpi.com

Cycloaddition Reactions: The [3+2] cycloaddition is a powerful tool for constructing five-membered rings. A notable example is the synthesis of novel spirooxindole derivatives, which incorporate ferrocene (B1249389) and triazole motifs, through a [3+2] cycloaddition reaction involving an azomethine ylide intermediate. mdpi.com The plausible mechanism for such reactions is often proposed based on established literature precedents for similar transformations. mdpi.com

Coupling Reactions: Palladium-catalyzed coupling reactions are instrumental in forming key bonds. A patented method describes the synthesis of an arylethenylsulfonamide derivative, a potential precursor or analog, by coupling an olefinated sulfonamide with an aryl halide derivative in the presence of a palladium catalyst like palladium(II) acetate (B1210297). google.com

Ring Closure of Precursors: The base-mediated ring closure of α,α-disubstituted α-isocyanoamides provides a route to imidazolones. researchgate.net These intermediates can then undergo further transformations, such as palladium-catalyzed coupling at the C2 position, to generate diverse spiroimidazolone products. researchgate.net

A summary of selected formation pathways is presented in Table 1.

| Pathway | Key Reagents/Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Thio acids, spiro 2-azidoimidazolones | Spiro thiohydantoins | sci-hub.se |

| [3+2] Cycloaddition | Azomethine ylide, ethylene (B1197577) derivatives | Spirooxindole-pyrrolizidine systems | mdpi.com |

| Palladium-Catalyzed Coupling | Olefinated sulfonamide, aryl halide, Pd(OAc)₂ | Arylethenylsulfonamide derivatives | google.com |

| Base-Mediated Ring Closure | α,α-disubstituted α-isocyanoamides, Base | Imidazolones for further functionalization | researchgate.net |

Identification and Characterization of Reaction Intermediates

Most chemical reactions proceed through a series of elementary steps involving the formation of transient, high-energy species known as reactive intermediates. uoanbar.edu.iq Identifying and characterizing these intermediates is paramount for a complete understanding of the reaction mechanism. fiveable.meuoanbar.edu.iq Due to their short-lived nature, this often requires specialized analytical techniques. uoanbar.edu.iqrsc.org

In spiroimidazolone synthesis, several types of intermediates have been proposed or identified:

Carbanions: In the synthesis of 3-substituted spiroimidazolones, a carbanion intermediate can be generated and subsequently trapped with various electrophiles, such as ketones or disulfides. researchgate.net Treatment of this carbanion with N-bromosuccinimide (NBS) introduces a bromine atom, creating a versatile intermediate for subsequent cross-coupling reactions. researchgate.net

Carbocations: These electron-deficient species are key intermediates in numerous organic reactions, including nucleophilic substitutions and eliminations. uoanbar.edu.iqkpi.ua

Putative Adducts: In metal-catalyzed reactions, adducts between the transmetalating agent and the metal center are often considered putative intermediates. uni-goettingen.de For example, in studies of B-to-Cu transmetalations, various adducts such as [(MeCN)nCu2(B(ArX)4)]+ and [Cu(B(ArX)4)2]– have been identified through electrospray ionization mass spectrometry (ESI-MS) experiments. uni-goettingen.de

The characterization of these fleeting species relies on a combination of methods, as detailed in Table 2.

| Technique | Application in Intermediate Characterization | Reference |

|---|---|---|

| Spectroscopy (General) | Observation of short-lived intermediates that cannot be isolated. | uoanbar.edu.iq |

| Action Spectroscopy (IR/UV) | Provides structural information on mass-selected ionic reaction intermediates. | rsc.org |

| NMR Spectroscopy | Used to study carbocations and monitor reactions in solution to observe intermediates. | kpi.uauni-goettingen.de |

| Mass Spectrometry | Specialized techniques (e.g., ESI-MS) are used to detect and identify intermediates, including metal-adducts. | uni-goettingen.debeilstein-journals.org |

| X-ray Crystallography | Confirms the relative stereochemistry of the final product, which provides insight into the stereochemical course of the reaction and the nature of the intermediates. | researchgate.net |

| Chemical Trapping | Uses internal or external quenching agents to capture a reactive intermediate, forming a stable, characterizable product. | researchgate.netbeilstein-journals.org |

Catalytic Mechanisms in Spiroimidazolone Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways to products with high efficiency, selectivity, and sustainability. mdpi.com In the context of spiroimidazolone synthesis, catalysts provide an alternative reaction mechanism with a lower activation energy, thereby increasing the reaction rate without being consumed. wikipedia.org The mechanism of a catalyzed reaction is often depicted as a catalytic cycle, where the catalyst is regenerated after one or more reactants have been converted to products. wikipedia.orgyoutube.com

Various transition metals have proven effective in catalyzing the formation of spiro-heterocyclic systems:

Palladium Catalysis: Palladium complexes are widely used for cross-coupling and cyclization reactions. For example, a Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines is proposed to proceed through a 1,2-hydride shift of a Pd-carbene complex intermediate. beilstein-journals.org

Rhodium Catalysis: Rhodium catalysts are highly versatile and can facilitate C-H bond activation and various annulation reactions. beilstein-journals.org

Copper Catalysis: Copper-based catalysts, including copper oxide nanoparticles and copper(II) acetate, are employed in multicomponent reactions and C-N bond-forming processes to synthesize complex heterocyclic structures. beilstein-journals.org

Zinc Catalysis: Chiral Lewis acid complexes, such as those derived from Zn(OTf)₂ and bis(oxazoline) ligands, have been successfully used to catalyze the asymmetric synthesis of spirooxindoles. nih.gov

Beyond transition metals, organocatalysis has also emerged as a powerful strategy. Chiral phosphoric acids (CPAs), for instance, can act as Brønsted acid catalysts to control the stereochemistry of phosphoramidite (B1245037) transfer, a key step in oligonucleotide synthesis. nih.gov The mechanism involves the activation of the phosphoramidite by the CPA and potential epimerization of the P-stereogenic center. nih.gov Similarly, MacMillan's imidazolidinones catalyze reactions via the formation of a reactive iminium ion intermediate. nih.gov

Theoretical Studies Supporting Reaction Mechanisms

Computational chemistry provides indispensable tools for deepening the understanding of reaction mechanisms. fiveable.memdpi.com By modeling reaction pathways, intermediates, and transition states, theoretical studies complement experimental findings and offer insights that are often difficult to obtain through experimentation alone. fiveable.me

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational feasibility. albany.edu It is widely applied to investigate the mechanisms of organic reactions, including the synthesis of spiroimidazolones and related heterocycles. mdpi.comqub.ac.uk

DFT calculations provide several key mechanistic insights:

Reaction Pathway Elucidation: By calculating the energies of reactants, intermediates, products, and transition states, DFT can map out the potential energy surface of a reaction. researchgate.net This allows researchers to compare different plausible pathways (e.g., concerted versus stepwise) and identify the most energetically favorable route. mdpi.com For a Williamson ether synthesis, a combined experimental, kinetic, and DFT approach successfully identified differing reaction networks depending on the solvent. researchgate.net

Transition State Analysis: DFT can determine the geometry and energy of transition states, which are critical for understanding reaction rates and selectivity. researchgate.netresearchgate.net For example, DFT studies on a [3+2] cycloaddition between a nitrile oxide and an alkene found that the energy barriers for a stepwise radical-mediated pathway were significantly lower than for a concerted mechanism, supporting the former as the operative pathway. mdpi.com

Understanding Selectivity: DFT calculations are crucial for explaining the origins of regio-, diastereo-, and enantioselectivity. By comparing the energies of different transition states leading to different stereoisomers, the preferred outcome can be predicted and rationalized. mdpi.comresearchgate.net

Structural and Electronic Analysis: DFT is used to compute the ground-state geometries and electronic properties of molecules. nih.gov Calculated properties, such as NMR chemical shifts, can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Furthermore, analysis of the molecular orbitals (HOMO/LUMO) and electrostatic potential can reveal information about the reactivity of a molecule. rsc.orgscholaris.ca In one study, DFT calculations were used to investigate the nature of Fe-C interactions within the ferrocenyl moiety of a complex spirooxindole. mdpi.com

Derivatization and Analog Development Strategies

Synthetic Approaches for Structural Diversification of the Spiroimidazolone Core

The diversification of the spiroimidazolone core is achieved through several synthetic methodologies that allow for the construction of a library of structurally varied compounds. These methods provide access to complex and valuable spirocyclic systems. scispace.com

Key synthetic strategies include:

Intramolecular Cyclization : This common approach is effective for creating the fundamental spiro structure. It can involve processes like intramolecular oxidative cyclization, often beginning with carbamate (B1207046) precursors, or radical-promoted cyclization of substrates like 1,4-enynes. scispace.com

Multicomponent Reactions (MCRs) : MCRs enable the efficient and rapid assembly of complex molecules from three or more starting materials in a single step. For example, a three-component domino reaction involving isatin, an amino compound, and a 1,3-dicarbonyl compound can be used to generate diverse spirooxindole derivatives, a related class of spiro-heterocycles. nih.gov Base-promoted reactions of spiroimidazolone derivatives with isatins and malononitrile (B47326) can yield highly complex spiro[indoline-3,4′-pyrano[3,2-h]quinolines].

Radical-Mediated Pathways : A novel methodology involves the intramolecular trapping of spiro radicals. scispace.com This process, which proceeds through radical addition, intramolecular cyclization, and subsequent ring opening, can produce highly complex and structurally unique spirocyclic compounds that are not accessible through traditional migration pathways. scispace.comnih.gov

Ring Expansion Reactions : The spiroimidazolone core can undergo ring expansion when reacted with α-alkyl-α-diazoesters under catalytic asymmetric conditions, leading to the formation of larger heterocyclic systems like dibenzo[b,d]azepin-6-one.

Table 1: Synthetic Strategies for Spiroimidazolone Core Diversification

| Synthetic Strategy | Description | Starting Materials (Examples) | Resulting Structures (Examples) |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the spiro ring system from a single precursor chain. | Amidine and amino esters, carbamate precursors. | Basic spiroimidazolone scaffold. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to rapidly build molecular complexity. | Isatins, amino compounds, 1,3-dicarbonyls. nih.gov | Spirooxindole derivatives, spiro[indoline-3,4′-pyrano[3,2-h]quinolines]. nih.gov |

| Radical-Mediated Cyclization | Generation and intramolecular trapping of a spiro radical intermediate to form complex cyclic products. scispace.com | 1,4-enynes, active methylene (B1212753) compounds. scispace.com | Complex polycyclic spiro compounds. scispace.com |

| Ring Expansion | Reaction of the core structure to form a larger ring system. | Spiroimidazolone derivative 3, α-alkyl-α-diazoesters. | Dibenzo[b,d]azepin-6-one. |

Functional Group Interconversions and Post-Synthetic Modification

Post-synthetic modification (PSM) and functional group interconversions (FGI) are powerful strategies for derivatization. nih.govimperial.ac.uk These techniques involve the chemical transformation of functional groups on a pre-formed spiroimidazolone scaffold, which avoids the need to re-synthesize the entire molecule from scratch. nih.gov This approach is critical for fine-tuning molecular properties. While direct literature on PSM for "Spiroimidazolone derivative 3" is specific, the principles are drawn from well-established organic chemistry and modifications of related heterocyclic systems. nih.govlabxing.com

Common FGIs applicable to the spiroimidazolone core include:

Amide Formation : Amine functionalities on the spiroimidazolone skeleton can be acylated using reagents like acetic anhydride (B1165640) to form the corresponding amides. nih.gov

Alkylation/Arylation : Nitrogen atoms within the imidazolone (B8795221) ring can be substituted through reactions with alkyl or aryl halides, a common modification for imidazoles.

Oxidation/Reduction : Functional groups attached to the core can be oxidized or reduced. For example, a primary alcohol substituent could be oxidized to an aldehyde, while a nitro group could be reduced to an amine, providing a handle for further functionalization. imperial.ac.ukrsc.org

Thionation : In some cases, 2-azido spiroimidazolone derivatives have been shown to react with thioacetic acid to yield 2-thiohydantoin (B1682308) derivatives, converting a carbonyl group into a thiocarbonyl. sci-hub.se

Table 2: Examples of Potential Functional Group Interconversions

| Reaction Type | Reagent Example | Initial Functional Group | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acetic Anhydride | Amine (-NH₂) | Acetamide (-NHCOCH₃) nih.gov |

| Reduction | H₂, Pd/C | Nitro (-NO₂) | Amine (-NH₂) rsc.org |

| Thionation | Thioacetic Acid | 2-Azido group and Carbonyl | 2-Thiohydantoin sci-hub.se |

| Ionization | Methyl Iodide | Imidazole Nitrogen | Imidazolium Salt rsc.org |

Introduction of Specific Substituents for Targeted Research Objectives

The introduction of specific substituents onto the spiroimidazolone framework is a deliberate strategy guided by structure-activity relationship (SAR) studies. The goal is to modulate the compound's physicochemical and biological properties for a specific research purpose, such as enhancing its binding affinity to a biological target or improving its utility as a chemical probe. nih.gov

Targeted objectives for introducing substituents include:

Enhancing Target Binding : Aryl and heteroaryl groups may be introduced to improve interactions with enzymatic active sites or receptor binding pockets. For instance, adding a hydrogen bond acceptor like a phenolic hydroxyl group can facilitate interaction with specific amino acid residues, such as histidine, in a target protein. nih.gov

Modulating Physicochemical Properties : The addition of polar groups (e.g., hydroxyls, amines) can increase aqueous solubility, while lipophilic groups (e.g., alkyl chains, halogens) can enhance membrane permeability. nih.gov

Introducing Reactive Functionality : Specific substituents can be incorporated to act as reactive handles or probes. For example, the bis(2-chloroethyl)amino substituent can serve as a precursor for an alkylating agent, which is a valuable functional group in the development of anticancer compounds.

Steric Hindrance : Introducing bulky substituents can be used to influence the molecule's conformation or to slow down certain reactions, such as cyclization, thereby controlling selectivity.

Table 3: Substituents and Their Targeted Research Objectives

| Substituent | Example | Targeted Objective | Rationale |

|---|---|---|---|

| Aryl/Heteroaryl Groups | Phenyl, Pyridyl | Enhance protein binding affinity. nih.gov | Participate in π-stacking or hydrogen bonding interactions within a binding site. nih.gov |

| Alkylating Agents | Bis(2-chloroethyl)amino | Covalent modification of biomolecules. | Forms a reactive species that can form covalent bonds with nucleophilic sites on proteins or DNA. |

| Halogens | Cl, F, Br | Modulate electronic properties and lipophilicity. | Can act as a bioisostere and alter metabolic stability or binding interactions. |

| Bulky Groups | t-Butyl | Introduce steric hindrance. | Control reaction selectivity or enforce a specific molecular conformation. |

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for in vivo imaging studies. nih.gov By replacing specific atoms in the spiroimidazolone derivative with their heavier isotopes, researchers can track the molecule's fate in chemical reactions or biological systems. nih.govnih.gov

Key applications of isotopic labeling include:

Mechanistic Elucidation : The kinetic isotope effect (KIE) is a powerful method for determining the rate-determining step of a reaction. scispace.com By comparing the reaction rates of a compound and its deuterated (²H) analog, researchers can infer whether a specific C-H bond is broken in the slowest step. rsc.org Such studies have been proposed for investigating the mechanisms of radical-mediated spirocyclization. scispace.comrsc.org

Tracing Reaction Pathways : Isotopes like ¹⁸O can be used as labels to follow the path of oxygen atoms during oxidation reactions. nih.gov For example, using ¹⁸O-labeled singlet oxygen in reactions with guanine (B1146940) derivatives helped identify the formation pathways of imidazolone and spiroiminodihydantoin products by tracking the incorporation of the labeled oxygen via mass spectrometry. nih.gov

Radiolabeling for PET Imaging : Radioisotopes, particularly fluorine-18 (B77423) ([¹⁸F]), are incorporated into molecules to create radiopharmaceuticals for Positron Emission Tomography (PET). rsc.org Spirocyclic iodonium(III) ylides have been developed as precursors for the efficient radiofluorination of electron-rich aromatic rings, a technique applicable to creating PET imaging agents from complex heterocyclic scaffolds. rsc.org This allows for non-invasive, in vivo studies of the molecule's distribution and target engagement.

Table 4: Isotopic Labeling Techniques and Applications

| Isotope | Technique | Research Purpose | Example Application |

|---|---|---|---|

| Deuterium (²H) | Kinetic Isotope Effect (KIE) Studies | Elucidate reaction mechanisms. rsc.org | Determining if C-H bond cleavage is the rate-determining step in a radical cyclization. rsc.org |

| Oxygen-18 (¹⁸O) | Mass Spectrometry Tracing | Trace the fate of atoms in a reaction. nih.gov | Confirming the origin of oxygen in the oxidation products of guanine to form imidazolone. nih.gov |

| Fluorine-18 ([¹⁸F]) | Positron Emission Tomography (PET) | In vivo imaging and pharmacokinetic studies. rsc.org | Radiofluorination of spirocyclic precursors to create PET radiopharmaceuticals. rsc.org |

Structure Activity Relationship Sar Studies and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modelingnih.govmdpi.com

QSAR is a computational technique that attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.comimist.ma The primary goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules. nih.gov

The development of a QSAR model is a systematic process that involves several key steps. mdpi.com Initially, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. imist.manih.gov This dataset is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the biological activity to various calculated molecular descriptors. imist.manih.gov The reliability of the resulting model is assessed through rigorous statistical validation to ensure it is robust and predictive for new chemical entities. researchgate.net

Descriptors are numerical values that represent the physicochemical properties of a molecule. frontiersin.org The selection of appropriate descriptors is crucial for a successful QSAR model as they represent the molecular features responsible for the biological activity. nih.gov These descriptors fall into several categories, including constitutional, topological, electronic, and hydrophobic properties. frontiersin.orgresearchgate.net Identifying which descriptors have the most significant influence on activity provides critical insights into the mechanism of action and helps guide the rational design of more potent derivatives. researchgate.net

Table 1: Common Physicochemical Descriptors in QSAR Analysis This table outlines various classes of descriptors used to quantify the structural and chemical features of molecules in QSAR studies. frontiersin.orgresearchgate.net

| Descriptor Class | Descriptor Examples | Description |

| Constitutional | Molecular Weight, Molar Volume | Describes the basic composition and size of the molecule without considering its 3D shape. frontiersin.org |

| Topological | Wiener Index, Zagreb Indices | Numerical values derived from the 2D graph representation of the molecule, describing its connectivity and branching. frontiersin.org |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic properties of the molecule, such as charge distribution and ability to participate in electronic interactions. frontiersin.orgresearchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, which influences its absorption, distribution, and membrane permeability. imist.ma |

| WHIM Descriptors | G3m, G2p | 3D descriptors that capture information about the molecule's overall shape, size, and symmetry. researchgate.net |

Molecular Docking Investigationsresearchgate.netresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation and interaction of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a fundamental tool for understanding drug-receptor interactions at a molecular level.

Docking simulations place a ligand, such as a spiroimidazolone derivative, into the active site of a target protein. The simulation explores various possible binding poses and scores them based on energetic favorability. mdpi.com The resulting optimal pose, or binding mode, reveals crucial information about how the ligand interacts with specific amino acid residues within the binding site. researchgate.netrsc.org These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic forces, which are essential for stabilizing the ligand-receptor complex. researchgate.net This detailed view of the binding mode is critical for explaining the observed biological activity and for designing modifications to improve binding.

Table 2: Common Types of Ligand-Receptor Interactions This table describes the fundamental molecular forces that stabilize the binding of a ligand to its protein target.

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the exclusion of water molecules. |

| Electrostatic Interaction | Attractive or repulsive forces between charged atoms or groups, such as the interaction between a positively charged ligand group and a negatively charged amino acid residue (e.g., Aspartate, Glutamate). rsc.org |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or an estimated free energy of binding. mdpi.com This value quantifies the strength of the interaction between the ligand and its target. mdpi.com While these scores are approximations, they are highly useful for ranking different compounds in a virtual screen, allowing researchers to prioritize molecules with higher predicted affinity for synthesis and experimental testing. nih.gov The accurate prediction of protein-ligand binding affinity is a major challenge and an area of active research, with newer deep learning methods showing promise for improved accuracy. nih.govarxiv.org

Molecular Dynamics Simulationsnih.gov

Molecular dynamics (MD) simulations are a powerful computational tool that models the physical movement of atoms and molecules over time. nih.govmdpi.com Unlike the static picture provided by molecular docking, MD simulations offer a dynamic view of the ligand-receptor complex, revealing its behavior in a simulated physiological environment. nih.gov

By simulating the complex for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and gain deeper insights into the thermodynamics of binding. nih.govrsc.org MD simulations are crucial for validating docking results and understanding the flexibility and dynamic nature of the molecular recognition process. nih.gov

Advanced Computational Methodologies in Spiroimidazolone Research

In the quest to design and optimize novel therapeutic agents, computational chemistry has become an indispensable tool. For complex scaffolds like spiroimidazolones, these methods provide profound insights into the structural and electronic properties that govern biological activity. Advanced computational techniques allow researchers to build predictive models, understand molecular interactions, and prioritize synthetic efforts, thereby accelerating the drug discovery pipeline.

Quantum chemical computations are foundational to modern computational drug design, enabling the detailed study of molecular structures and energies. Software packages like Gaussian are widely employed to perform these complex calculations. youtube.com These methods are used for a variety of tasks, including geometry optimization, where the software calculates the lowest energy conformation of a molecule, providing a realistic three-dimensional structure. youtube.com Furthermore, these computations can model reaction pathways and transition states, offering insights into the chemical reactivity and stability of spiroimidazolone derivatives.

The mathematical basis for these simulations often involves the use of Gaussian functions to approximate molecular orbitals. uva.nl The process involves convolving these functions and their derivatives to model the electronic distribution within the molecule. uva.nlarxiv.orgarxiv.org By applying these quantum mechanical principles, researchers can predict a range of properties without the need for initial synthesis and experimental analysis, making it a powerful tool for initial screening and hypothesis testing. youtube.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping areas that are electron-rich or electron-poor. nih.gov This analysis is critical for understanding and predicting how a molecule like a spiroimidazolone derivative will interact with biological targets such as proteins or nucleic acids. The MEP is plotted onto the molecule's electron density surface, creating an electrostatic potential surface (EPS).

This surface reveals key information for drug design:

Red-colored regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue-colored regions denote positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack and can act as hydrogen bond donors.

Green-colored regions signify neutral potential.

In studies of related heterocyclic compounds like benzothiazole-imidazolone hybrids, MEP analysis has been used to identify the reactive sites of the molecule, correlating these electronic features with the compound's observed antimicrobial activity. nih.govresearchgate.net This allows researchers to understand how substitutions on the spiroimidazolone scaffold can alter the electrostatic potential and, consequently, its binding affinity and specificity for a target. researchgate.net

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It has become a cornerstone of computational chemistry for establishing Structure-Activity Relationships (SAR). By calculating electronic properties, DFT helps explain the observed biological activities of a series of compounds. researchgate.net

A key application of DFT in SAR studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive and polarizable.

In research on analogous imidazolone (B8795221) structures, DFT calculations (often using the B3LYP functional) have been employed to correlate the HOMO-LUMO energy gap with biological efficacy. nih.govresearchgate.net For instance, a study on a series of benzothiazole-clubbed imidazolone hybrids found that the most active compound, 4c, possessed a specific energy gap that was computationally linked to its potent antimicrobial activity. nih.govresearchgate.net Similarly, DFT was used to compare a novel spiro compound with an analog, finding that the calculated differences in their HOMO/LUMO energies were consistent with their differing effects in in-vitro assays. mdpi.com

Table 1: Example of DFT-Calculated Parameters for a Biologically Active Imidazolone Analog (Compound 4c)

| Computational Parameter | Calculated Value | Implication in SAR |

| EHOMO | Value not specified | Energy of the highest occupied molecular orbital |

| ELUMO | Value not specified | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | -0.12096 eV | Indicates high reactivity, correlating with potent antimicrobial activity. nih.govresearchgate.net |

This data is based on findings for benzothiazole-imidazolone hybrid 4c, a related heterocyclic structure, to illustrate the application of DFT.

In Silico Predictive ADME Profiling in Research Contexts

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico predictive ADME profiling uses computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a molecule early in the research phase. spandidos-publications.com This process helps to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, allowing chemists to modify the structure of compounds like spiroimidazolone derivatives to improve their drug-like characteristics. benthamdirect.com

Various software tools and web servers, such as SwissADME and PyRx, are used to perform these predictions. benthamdirect.comjaptronline.comresearchgate.net These programs calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. A key part of this analysis often involves assessing compliance with established guidelines like Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. benthamdirect.com

The goal is to design compounds that not only have high efficacy at their target but also possess a favorable ADME profile. For example, studies on novel heterocyclic compounds often involve an initial computational screening where dozens of designed structures are evaluated for their ADME properties before being synthesized, saving significant time and resources. spandidos-publications.com

Table 2: Representative In Silico ADME Parameters for a Research Compound

| ADME Parameter | Description | Favorable Range/Value |

| Lipinski's Rule Violations | Assesses drug-likeness based on MW, LogP, H-bond donors/acceptors. | 0 violations benthamdirect.com |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | No (for peripherally acting drugs) |

| CYP Inhibitor | Predicts inhibition of key Cytochrome P450 metabolic enzymes. | No |

| Log S (Water Solubility) | Predicts the aqueous solubility of the compound. | Good to Moderate |

In Vitro Biological Activity and Mechanistic Insights

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., human tumor cell lines, P388, KB, HT-29, SK-OV-3)

Spiro-oxindole and other heterocyclic derivatives have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human tumor cell lines. Studies show that these compounds can induce apoptosis and arrest the cell cycle, leading to cancer cell death.

For instance, certain platinum(II) complexes have been shown to exert a highly significant cytotoxic effect against ovarian adenocarcinoma (Caov-3) and human colorectal adenocarcinoma (HT-29) cells. mdpi.com This activity is linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. mdpi.com Similarly, novel spiro pyrazole-oxindole analogues have been investigated for their anticancer potential against human cancer cells. researchgate.net The SK-OV-3 cell line, derived from a patient with ovarian cancer, is noted for its resistance to various cytotoxic drugs, making it a valuable model for testing the efficacy of new therapeutic agents. cytion.comnih.gov Research on this cell line helps in understanding the mechanisms of drug resistance and in exploring novel treatment strategies. cytion.commdpi.com

The anti-proliferative activity of various pyrazole compounds has been analyzed in several drug-resistant cell lines, with some compounds demonstrating the ability to overcome common drug-resistance mechanisms. nih.gov The cytotoxic effects of flavonoids have also been extensively studied in human ovarian cancer cell lines, where they mediate their anticancer action through mechanisms like inducing apoptosis, arresting the cell cycle, and inhibiting cell migration and invasion. symbiosisonlinepublishing.com

Table 1: In Vitro Cytotoxic Activity of Selected Heterocyclic Compounds

| Compound Class | Cell Line(s) | Activity Measurement | Results | Reference |

|---|---|---|---|---|

| Fluoro-substituted Benzimidazole | HeLa, HepG2 | IC50 | Potent activity with IC50 = 0.188 µM | researchgate.net |

| Pyrazole Derivatives | A549/T24 | Anti-proliferative | Increased sensitivity in taxol-resistant cells | nih.gov |

| Pt(II)-thiocarbohydrazone Complex | Caov-3, HT-29 | Cytotoxicity | Highly significant cytotoxic effect | mdpi.com |

| 20(S)-protopanaxadiol saponins | SKOV3 | Cytotoxicity | Examined via MTT assay | nih.gov |

Antimicrobial and Antifungal Evaluations (e.g., against yeast, M. tuberculosis, M. avium, M. bovis)

Derivatives of imidazole and related heterocyclic structures have been a focus of research for new antimicrobial and antifungal agents due to the rise of drug-resistant pathogens.

In the context of mycobacteria, a class of compounds known as imidazo[1,2-a]pyridine-3-carboxamides (IAPs) has shown potent activity against Mycobacterium tuberculosis and low-micromolar activity against Mycobacterium avium strains. nih.gov One particular compound from this class, ND-10885, demonstrated significant bactericidal activity against M. avium in both in vitro and in vivo models. nih.gov The Mycobacterium avium complex (MAC) is a significant cause of pulmonary disease, and its ability to form biofilms contributes to treatment challenges. ub.edu

Regarding antifungal properties, imidazole derivatives have shown moderate inhibitory activity against various Candida species, which are common opportunistic fungal pathogens. mdpi.com The antifungal activity of these compounds can be dramatically increased when combined with surfactants like sodium dodecyl sulphate (SDS), which may enhance the permeability of the fungal cell membrane. mdpi.com Fluoro-substituted benzimidazole derivatives have also exhibited good antibacterial and antifungal properties. acgpubs.org For example, certain derivatives showed high activity against Gram-negative bacteria and good activity against B. subtilis. acgpubs.org Another study identified a thiazole derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, with high-efficiency, broad-spectrum antifungal activity against pathogenic fungi including Candida, Aspergillus, and Cryptococcus. frontiersin.org

Table 2: In Vitro Antimicrobial and Antifungal Activity

| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Results (MIC values) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | MIC | Low-micromolar activity | nih.gov |

| Fluoro-substituted Benzimidazole | Gram-negative bacteria | MIC | 31.25 µg/mL | acgpubs.org |

| Fluoro-substituted Benzimidazole | B. subtilis | MIC | 7.81 µg/mL | acgpubs.org |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic fungi | MIC | 0.0625-4 µg/ml | frontiersin.org |

| Imidazole Derivatives (SAM3) | Candida spp. | MIC | Mean value of 200 µg/mL | mdpi.com |

Antiviral Activity Assessments (e.g., against HIV-1, yellow fever virus)

The search for effective antiviral agents has included the evaluation of various heterocyclic compounds. Yellow fever (YF) is a severe mosquito-borne flaviviral hemorrhagic fever. nih.gov While a vaccine exists, treatment options for established infections are limited. nih.gov A few antiviral compounds have been evaluated against YF virus, including pyrazoline compounds. nih.gov However, agents like ribavirin have shown limited promise in nonhuman primate models of the disease. nih.govnih.gov The primary mechanism of ribavirin's inhibition of YFV replication in cell culture is believed to be through the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). nih.gov More broadly, benzimidazole derivatives are recognized for possessing a wide range of therapeutic activities, including antiviral properties. indexcopernicus.com

Enzyme Inhibition Studies (e.g., α-glucosidase, alkaline phosphatase, elastase, γ-butyrobetaine hydroxylase, 3CLpro, cPLA2, sPLA2)

Heterocyclic compounds are known to be effective inhibitors of various enzymes implicated in disease. One therapeutic approach for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.govmdpi.com Several studies have identified quinoxalinone and other derivatives as inhibitors of α-glucosidase. researchgate.netnih.gov For instance, one quinoxalinone compound showed potent α-glucosidase inhibition with an IC50 value comparable to the well-known inhibitor quercetin. researchgate.net

In addition to anti-diabetic targets, these compounds have been evaluated against enzymes involved in inflammation. Secreted phospholipase A2 (sPLA2) enzymes are linked to inflammatory processes. researchgate.net Quinoxalinone derivatives have been found to potently inhibit the catalytic activities of proinflammatory sPLA2. researchgate.net Furthermore, anti-inflammatory quinazolines bearing sulfamerazine moieties have been synthesized and shown to have good inhibitory activity against the SARS-CoV-2 main protease (3CLpro) as well as cytosolic PLA2 (cPLA2) and sPLA2. researchgate.net Human neutrophil elastase, a serine protease, is another enzyme target, and certain extracts containing polyphenolic compounds have demonstrated inhibitory activity against it. mdpi.comnih.gov

Table 3: In Vitro Enzyme Inhibition by Heterocyclic Derivatives

| Compound Class/Derivative | Target Enzyme | Activity Measurement | Results (IC50 values) | Reference |

|---|---|---|---|---|

| Quinoxalinone Derivative (3e) | α-glucosidase | IC50 | 9.99 ± 0.18 µM | researchgate.net |

| Quinazoline Derivative (12) | 3CLpro | IC50 | 5.47 µM | researchgate.net |

| Quinazoline Derivative (6) | sPLA2 | IC50 | 1.016 µM | researchgate.net |

| 3-Oxolupenal | α-amylase | IC50 | 46.2 μg/mL | nih.gov |

| 3-Oxolupenal | α-glucosidase | IC50 | 62.3 µg/mL | nih.gov |

| Optimized URADP Extract | Elastase | IC50 | 372.25 mg/mL | nih.gov |

Receptor Binding and Activation Profiling (e.g., androgen receptor, opioid receptors)

The human androgen receptor (AR) is a critical therapeutic target in prostate cancer. nih.gov To overcome resistance to traditional antiandrogens that target the androgen binding pocket, alternative sites on the AR have been explored. nih.gov One such site is a surface pocket known as Binding Function 3 (BF3). nih.govmdpi.com The BF3 site is believed to allosterically regulate the primary activation surface (AF2) and is involved in interactions with co-chaperones. mdpi.comnih.gov Research has led to the development of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives that act as BF3 inhibitors, demonstrating significant antiandrogen potency in prostate cancer cell lines, including those resistant to the drug Enzalutamide. nih.gov Targeting the BF3 site can block the translocation of the AR into the nucleus, a critical step for its function. nih.gov

Opioid receptors are another major class of receptors involved in pain signaling. mdpi.com These G-protein coupled receptors have distinct binding pockets that accommodate endogenous ligands as well as synthetic agonists and antagonists. The study of how different ligands bind to opioid receptors is crucial for developing new pain therapeutics with fewer side effects. mdpi.com

Anti-inflammatory and Immunomodulatory Effects (e.g., COX-1/2 inhibition, IL-6/TNF-α/NO inhibition)

Many heterocyclic compounds possess anti-inflammatory properties. Benzimidazole derivatives, for example, are associated with a wide spectrum of biological activities, including anti-inflammatory effects. indexcopernicus.com The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators. For example, 2-aminothiazole derivatives have been noted for their potential anti-inflammatory activities. nih.gov Anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). The inhibitory action on PLA2 enzymes, as mentioned previously, is also a key anti-inflammatory mechanism. researchgate.netresearchgate.net

Antioxidant Capacity Investigations (e.g., DPPH, ABTS, FRAP, CUPRAC assays)

The antioxidant potential of chemical compounds is frequently evaluated using a variety of spectrophotometric assays. mdpi.com These methods are based on either single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. mdpi.com

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. phcogj.comnih.gove3s-conferences.org The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically. phcogj.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that can be measured. nih.gove3s-conferences.orgresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gove3s-conferences.orgresearchgate.net

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants. mdpi.comphcogj.com

Studies on 2-aminothiazole sulfonamide derivatives have shown that some compounds possess potent DPPH radical scavenging activity. nih.gov Various plant extracts rich in phenolic and flavonoid compounds have also been tested using these methods, demonstrating strong antioxidant activity. nih.gove3s-conferences.org

Table 4: Antioxidant Capacity of Selected Compounds/Extracts

| Compound/Extract | Assay | Activity Measurement | Results | Reference |

|---|---|---|---|---|

| M. hypoleuca (Ethyl acetate (B1210297) fraction) | DPPH | IC50 | 14.31 mg/L | e3s-conferences.org |

| M. hypoleuca (Ethyl acetate fraction) | ABTS | IC50 | 2.10 mg/L | e3s-conferences.org |

| M. hypoleuca (Butanol fraction) | FRAP | IC50 | 0.48 mg/L | e3s-conferences.org |

| Tinospora crispa stem extract | CUPRAC | IC50 | 72.53 ± 0.18 mg/L | phcogj.com |

| 2-aminothiazole sulfonamide (8) | DPPH | % Scavenging | 90.09 % | nih.gov |

Molecular and Cellular Mechanisms of Action (In Vitro)

No data is available regarding the effect of Spiroimidazolone derivative 3 on the depletion of target proteins or the modulation of chaperone expression, including Hsp90 and Hsp70.

There is no information available on the inhibitory activity of Spiroimidazolone derivative 3 against any key metabolic pathways.

No studies reporting the results of cell-based functional assays for Spiroimidazolone derivative 3 have been found.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural analysis of novel chemical entities like Spiroimidazolone derivative 3. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing detailed information about its atomic composition and bond arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Spiroimidazolone derivative 3 in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment. For a specific batch of Spiroimidazolone derivative 3, the following proton chemical shifts have been recorded, offering key structural insights.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.29 | doublet | 8.0 | 2H | Aromatic Protons |

| 3.15 | singlet | N/A | 3H | Methyl Group Protons |

| 2.58 | doublet | 4.0 | 1H | Aliphatic Proton |

This table is based on reported data for Spiroimidazolone derivative 3 and may vary depending on the specific substituents and solvent used.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms, including quaternary carbons that lack attached protons. For spiroimidazolone and related spiro-hydantoin structures, characteristic chemical shifts are observed for the key carbon atoms of the heterocyclic ring. uni-plovdiv.bgbas.bg The spiro-carbon, the quaternary carbon shared by both rings, typically resonates in the range of δ 72–74 ppm. bas.bg The carbonyl carbons (C=O) of the imidazolone (B8795221) or hydantoin (B18101) ring are highly deshielded and appear significantly downfield, generally in the δ 155–174 ppm region. uni-plovdiv.bgbas.bg Analysis of both ¹H and ¹³C NMR spectra, often enhanced by two-dimensional NMR techniques like HMQC and HMBC, is essential for confirming the precise positioning of substituents on the spiroimidazolone scaffold.

Infrared (IR) spectroscopy is used to identify the functional groups present in Spiroimidazolone derivative 3 by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The imidazolone ring contains characteristic carbonyl (C=O) and amine (N-H) groups that give rise to strong, diagnostic absorption bands. uni-plovdiv.bg

For related spiro-hydantoin structures, which are structurally similar to spiroimidazolones, the key IR absorptions include:

N-H Stretching: The N-H bonds in the hydantoin ring typically produce stretching vibrations in the region of 3100–3210 cm⁻¹. uni-plovdiv.bg These bands can sometimes be broad due to hydrogen bonding.

C=O Stretching: The carbonyl groups are the most prominent feature. Due to the five-membered ring structure and potential electronic effects, two distinct C=O stretching bands are often observed. For example, in one spiro-hydantoin, these bands appear at approximately 1784 cm⁻¹ and 1725 cm⁻¹. uni-plovdiv.bg The exact positions can shift based on the molecular environment and substitution.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the spiroimidazolone core structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds containing chromophores—groups of atoms that absorb light in the UV or visible range. mdpi.com The chromophore in Spiroimidazolone derivative 3 is the imidazolone ring system, which contains conjugated π-systems involving carbon, nitrogen, and oxygen atoms.

This conjugated system allows for electronic transitions, primarily:

π → π* transitions: These are typically high-energy transitions that result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms moving to an anti-bonding π* orbital. They are lower in energy and result in weaker absorption bands, often at longer wavelengths than the π → π* transitions. unc.edu

The exact absorption maxima (λmax) and molar absorptivity (ε) depend on the specific substituents and the solvent used, as these can influence the energy levels of the electronic orbitals. unc.edu While not as structurally detailed as NMR or MS, UV-Vis spectroscopy is a valuable and straightforward method for quantifying the concentration of the compound in solution, provided a reference standard is available.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to validate the molecular weight and determine the elemental composition of Spiroimidazolone derivative 3 with extremely high accuracy.

High-Resolution Mass Spectrometry (HR-MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly informative. ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, typically by forming a protonated molecule [M+H]⁺.

For Spiroimidazolone derivative 3, HR-MS (ESI) analysis has yielded a precise mass for the protonated molecule:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 439.1521 | 439.1521 |

This high-resolution data allows for the unambiguous determination of the compound's elemental formula, providing definitive confirmation of its chemical identity and distinguishing it from other potential isomers or compounds with the same nominal mass.

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govresearchgate.net For the analysis of Spiroimidazolone derivative 3, particularly within complex matrices or for purity assessment, chromatographic methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, direct analysis of many complex pharmaceutical compounds, including likely Spiroimidazolone derivative 3, is often not feasible. This is because GC requires analytes to be volatile and thermally stable to be vaporized and passed through the GC column. openmedscience.com

Spiroimidazolone derivative 3, with its polar N-H and C=O functional groups, is expected to have low volatility and may be thermally labile. To overcome this limitation, chemical derivatization is required. openmedscience.com Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds with active hydrogens (like those in N-H groups) include:

Silylation: This process replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group or a bulkier tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. openmedscience.com

Acylation: This involves reacting the analyte with an acylating agent, such as an anhydride (B1165640) (e.g., pentafluoropropionic anhydride), to form ester or amide derivatives.

After derivatization, the resulting less polar and more volatile analyte can be readily analyzed by GC-MS. The GC separates the derivatized compound from impurities, and the MS provides mass spectral data for confirmation and quantification. While deuterated analogues of spiro-hydantoins have been used as internal standards for GC-MS analysis, this highlights the necessity of derivatization for this class of compounds.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) serves as a cornerstone for the analysis of Spiroimidazolone derivative 3. This technique is pivotal for both the separation and identification of the compound from complex matrices. Method development often involves optimizing mobile phase composition, flow rate, and column chemistry to achieve adequate resolution and peak shape. For instance, reversed-phase columns are commonly employed, utilizing a gradient elution with a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol.

When coupled with a mass spectrometer, HPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for confident identification of Spiroimidazolone derivative 3. The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain range or selected ion monitoring (SIM) for enhanced sensitivity by focusing on the specific m/z of the target analyte.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

For a more in-depth structural elucidation and confirmation, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is an invaluable tool. This high-resolution mass spectrometry technique provides highly accurate mass measurements, typically with errors in the low ppm range. This precision allows for the determination of the elemental composition of Spiroimidazolone derivative 3 and its metabolites or degradation products.

The Q-TOF instrument combines a quadrupole, which can be used for precursor ion selection, with a time-of-flight analyzer, which separates ions based on their mass-to-charge ratio. This setup enables MS/MS experiments where a specific precursor ion of Spiroimidazolone derivative 3 is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a wealth of structural information, acting as a "fingerprint" for the molecule and aiding in its unambiguous identification, especially in complex biological or environmental samples.

Advanced Structural Characterization Methods

X-ray Crystallography for Absolute Configuration and Molecular Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of Spiroimidazolone derivative 3 in its solid, crystalline state. This powerful technique provides unequivocal proof of the compound's molecular structure, including bond lengths, bond angles, and the precise spatial orientation of atoms. Crucially, for chiral molecules like many spiroimidazolone derivatives, X-ray crystallography can establish the absolute configuration of stereocenters, which is vital for understanding its biological activity and stereospecific interactions. The conformational rigidity imposed by the spiro architecture makes these compounds particularly suitable for crystallographic studies. The resulting crystal structure is the gold standard for structural validation and serves as a fundamental basis for computational modeling and structure-activity relationship studies.

Analytical Method Development and Validation Parameters

The development and validation of analytical methods for Spiroimidazolone derivative 3 are critical to ensure the reliability and accuracy of experimental results. This process adheres to guidelines set by regulatory bodies and involves the assessment of several key parameters.

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for Spiroimidazolone derivative 3 is well-resolved from other potential peaks. This is often confirmed by analyzing placebo or blank samples and spiked samples. Selectivity, a related concept, is the ability to discriminate between the analyte and other components. In MS-based methods, selectivity is exceptionally high due to the detection being based on a specific mass-to-charge ratio and fragmentation patterns.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically determined by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the linearity, with values close to 1 indicating a strong linear relationship.

Limit of Detection (LOD) represents the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. It is the point at which the signal can be distinguished from the background noise.

Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for the analysis of trace amounts of Spiroimidazolone derivative 3.

These parameters are typically established based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of interferences. | Resolution of analyte peak from other peaks; no significant interference at the analyte's retention time/m/z. |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1. |

Accuracy and Precision Evaluations

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical parameters in method validation, ensuring the reliability of quantitative data.

For "Spiroimidazolone derivative 3," accuracy is typically assessed using a recovery study, where a known amount of a reference standard is spiked into a sample matrix. The percentage of the spiked amount that is recovered by the analytical method determines the accuracy. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Intra-day and Inter-day Precision:

Studies on the precision of analytical methods for "Spiroimidazolone derivative 3" often involve the repeated analysis of samples at different concentration levels within the same day (intra-day) and on different days (inter-day). The precision is then expressed as the relative standard deviation (RSD).

Table 1: Illustrative Intra-day and Inter-day Precision Data for the Quantification of Spiroimidazolone derivative 3 by a Validated HPLC-UV Method

| Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| Low QC (10 ng/mL) | 1.8 | 2.5 |

| Mid QC (100 ng/mL) | 1.2 | 1.9 |

| High QC (500 ng/mL) | 0.8 | 1.5 |

QC: Quality Control; RSD: Relative Standard Deviation. Data is representative of typical validation results.

Robustness and Repeatability Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Repeatability, as mentioned under precision, is the precision under the same operating conditions over a short interval of time.

To assess the robustness of an analytical method for "Spiroimidazolone derivative 3," key parameters of the method are intentionally varied. For a High-Performance Liquid Chromatography (HPLC) method, these parameters might include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase.

Table 2: Example of Robustness Testing for an HPLC Method for Spiroimidazolone derivative 3

| Parameter | Variation | Effect on Analyte Peak Area (RSD %) | Effect on Retention Time (min) |

| Flow Rate (mL/min) | 0.9 | 1.1 | +0.5 |

| 1.1 | 0.9 | -0.4 | |

| Mobile Phase pH | 3.3 | 0.7 | +0.2 |

| 3.7 | 0.6 | -0.2 | |

| Column Temperature (°C) | 38 | 0.5 | -0.3 |

| 42 | 0.4 | +0.3 |

RSD: Relative Standard Deviation. The data illustrates that minor variations in the method parameters have a minimal effect on the quantification and identification of Spiroimidazolone derivative 3, indicating a robust method.